2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

Descripción

Significance of Fluorine Incorporation in Molecular Design

The significance of integrating fluorine into molecular structures is multifaceted, with profound implications for the physical, chemical, and biological behavior of the resulting compounds.

The high electronegativity of fluorine, the strongest of all elements, dramatically influences the electronic environment of a molecule. This can lead to alterations in acidity, basicity, dipole moment, and metabolic stability. For instance, the replacement of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the introduction of fluorine can modulate the lipophilicity of a molecule, a critical parameter for its ability to traverse biological membranes.

Table 1: Impact of Fluorine Incorporation on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | Blocks enzymatic oxidation sites |

| Lipophilicity | Increased | Can enhance membrane permeability |

| Acidity/Basicity | Altered | Strong electron-withdrawing effect |

| Binding Affinity | Often Enhanced | Can participate in favorable interactions |

| Conformation | Influenced | Due to steric and electronic effects |

The tetrafluoroethylene (B6358150) (–CF₂CF₂–) moiety, a recurring structural motif in many advanced materials and pharmaceuticals, possesses a unique set of characteristics. The strong carbon-fluorine bonds contribute to high thermal and chemical stability. The electron-withdrawing nature of the fluorine atoms also imparts distinct reactivity to adjacent functional groups, making molecules containing this unit valuable synthetic intermediates.

Overview of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene within Organofluorine Chemistry

Within the expansive field of organofluorine chemistry, this compound has carved out a niche as a highly valuable and versatile synthetic precursor.

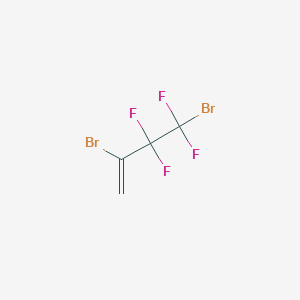

The systematic IUPAC name for the compound is this compound. Its chemical structure features a four-carbon butene backbone. A double bond is present between the first and second carbon atoms. The second carbon atom is substituted with a bromine atom, while the third and fourth carbon atoms are each geminally substituted with two fluorine atoms. The fourth carbon atom is also bonded to a bromine atom. This specific arrangement of atoms, particularly the presence of two reactive bromine atoms and a tetrafluoroethylene bridge, underpins its synthetic utility.

Table 2: Structural and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 161958-58-3 |

| Molecular Formula | C₄H₂Br₂F₄ |

| Key Structural Features | Terminal alkene, vicinal dibromide, tetrafluoroethylene moiety |

This compound serves as a critical building block for the introduction of the –CF₂CF₂– unit into a wide array of organic molecules. Its precursor, 4-Bromo-3,3,4,4-tetrafluorobut-1-ene, is a commercially available starting material. The synthesis of the target compound can be achieved through the bromination of this precursor. The presence of two bromine atoms at positions 2 and 4 allows for a range of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions enable the construction of complex molecules with precisely placed tetrafluoroethylene bridges, which are of interest in materials science and medicinal chemistry. For example, it can be used in the synthesis of fluorinated sugars and liquid crystals. acs.org

Challenges and Advancements in the Synthesis of CF₂CF₂-Containing Molecules

Despite the desirable properties imparted by the –CF₂CF₂– moiety, its incorporation into organic molecules is not without challenges. The high strength of the carbon-fluorine bond makes selective C-F bond activation a significant hurdle. numberanalytics.comrsc.org

Historically, the synthesis of such compounds often required harsh reaction conditions or the use of hazardous reagents. However, recent advancements in synthetic methodology have begun to address these challenges. The development of novel catalytic systems, often employing transition metals, has enabled more efficient and selective C-F bond functionalization under milder conditions. numberanalytics.com Furthermore, the design and synthesis of new fluorinated building blocks, such as this compound, provide more accessible and versatile routes to complex CF₂CF₂-containing molecules. These advancements are paving the way for the rational design and synthesis of a new generation of fluorinated compounds with tailored properties for a wide range of applications.

Addressing Limitations of Traditional Synthetic Methodologies

Historically, the synthesis of organofluorine compounds has been fraught with challenges. pharmtech.com Traditional methods often require harsh reaction conditions, specialized and hazardous reagents, and can suffer from low yields and a lack of selectivity. pharmtech.comsoci.org The direct introduction of fluorine into organic molecules is often difficult to control due to the high reactivity of many fluorinating agents. soci.org Furthermore, the synthesis of complex fluorinated molecules often necessitates multi-step sequences that can be inefficient and generate significant waste. These limitations have spurred the development of more sophisticated and practical synthetic approaches.

Emergence of Efficient and Practical Approaches

In response to the shortcomings of traditional methods, a new era of organofluorine chemistry has dawned, characterized by the development of more efficient, selective, and practical synthetic strategies. cas.cnoup.commdpi.com Modern approaches often employ transition-metal catalysis, photoredox catalysis, and the use of novel, milder fluorinating reagents to achieve transformations that were previously challenging. oup.comthermofisher.com These advancements have not only simplified the synthesis of known fluorinated compounds but have also opened doors to the creation of novel molecular architectures with unprecedented properties. cas.cnnih.gov The focus has shifted towards developing methods that are not only effective in the laboratory but are also scalable and more environmentally benign. oup.com

A Closer Look at this compound

Within the vast family of fluorinated compounds, This compound emerges as a molecule of interest, though detailed research on this specific compound is not extensively documented in publicly available literature. Its structure, featuring a terminal double bond and two bromine atoms at positions 2 and 4, alongside a tetrafluorinated butane (B89635) backbone, suggests its potential as a versatile building block in organic synthesis.

While specific, in-depth research findings on this compound are limited, its structural analogue, 4-Bromo-3,3,4,4-tetrafluorobut-1-ene , has been explored as a reactive compound in various synthetic transformations. nih.govbiosynth.com This related compound is noted for its utility as a cross-coupling reagent and in copolymerization reactions to produce polymers with high thermal stability. biosynth.com Given the structural similarities, it is plausible that this compound could exhibit comparable reactivity and find applications in the synthesis of complex fluorinated molecules and materials.

The presence of multiple reactive sites—the double bond and two carbon-bromine bonds—in this compound offers a platform for a variety of chemical modifications. The vinyl group can participate in addition and polymerization reactions, while the bromine atoms can be substituted or involved in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The tetrafluoroethyl moiety within the structure is a key feature, as the incorporation of such groups can significantly influence the biological and material properties of the final products. nih.gov

Further dedicated research is necessary to fully elucidate the synthesis, reactivity, and potential applications of this compound, which currently remains a relatively underexplored member of the perfluorinated and polyfluorinated organic compound family.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F4/c1-2(5)3(7,8)4(6,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHBOFCBOXQOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)Br)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371606 | |

| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161958-58-3 | |

| Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 2,4 Dibromo 3,3,4,4 Tetrafluorobut 1 Ene and Its Derivatives

Synthetic Routes to 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene

The synthesis of this compound can be approached through several strategic pathways, primarily involving the bromination of fluorinated butene precursors. These methods aim to selectively introduce bromine atoms at the desired positions of the molecule.

Direct Bromination of Fluorinated Butene Derivatives

The direct bromination of fluorinated butene derivatives represents a potential route to this compound. This approach would typically involve the reaction of a suitable tetrafluorobutene isomer with elemental bromine, often under UV irradiation or at elevated temperatures to facilitate the reaction. beilstein-journals.org For instance, the reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV light is known to produce 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.org A similar strategy could theoretically be applied to 3,3,4,4-tetrafluorobut-1-ene, where the addition of bromine across the double bond would be followed by an elimination step to yield the desired product. However, controlling the regioselectivity of such a reaction to achieve the specific 2,4-dibromo isomer can be challenging.

Preparation from 4-Bromo-3,3,4,4-tetrafluorobut-1-ene Precursors

A more targeted approach to the synthesis of this compound involves the use of the commercially available 4-Bromo-3,3,4,4-tetrafluorobut-1-ene as a starting material. nih.govbeilstein-journals.orgnih.gov This method would likely proceed via an allylic bromination, a reaction that selectively introduces a bromine atom at the carbon adjacent to a double bond. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like light or peroxides, are commonly employed for this type of transformation. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction proceeds through a radical chain mechanism where a bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. libretexts.orgchemistrysteps.com This radical then reacts with a bromine source to yield the allylic bromide. While a detailed experimental procedure for the specific conversion of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene to this compound is not extensively detailed in the surveyed literature, the feasibility of this transformation is noted.

Organometallic Strategies Utilizing this compound

While direct organometallic strategies involving this compound are not extensively documented, a closely related and highly valuable organozinc reagent, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, is prepared from 4-Bromo-3,3,4,4-tetrafluorobut-1-ene. The study of this reagent provides significant insights into the potential reactivity of derivatives of this compound.

Generation and Stability of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc Bromide

The generation of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide is achieved through the direct insertion of zinc metal into the carbon-bromine bond of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene. nih.govbeilstein-journals.orgnih.gov This organozinc reagent has proven to be a practical and storable source for the transfer of the tetrafluoroethylene-containing fragment. nih.govbeilstein-journals.orgnih.gov

The efficiency of the zinc insertion into the C-Br bond of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene has been the subject of optimization studies. nih.gov Initial attempts using zinc powder pre-activated with hydrochloric acid in dimethylformamide (DMF) at 0 °C were unsuccessful, with the starting material being recovered quantitatively. nih.gov However, the use of a zinc-silver couple [Zn(Ag)] in DMF at the same temperature led to a smooth reaction, affording the desired (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in high yield. nih.gov The reaction conditions were further explored, examining the effects of different solvents and temperatures. The optimal conditions were determined to be the use of a zinc-silver couple in DMF at 0 °C for 30 minutes. nih.govbeilstein-journals.orgnih.gov

| Entry | Zinc Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Zn powder (HCl activated) | DMF | 0 | 0.5 | 0 |

| 2 | Zn(Ag) | DMF | 0 | 0.5 | 86 |

| 3 | Zn(Ag) | THF | 40 | - | 75 |

A significant advantage of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide is its remarkable thermal stability, especially when compared to other polyfluorinated organometallic reagents. nih.gov Quantitative thermal stability studies have shown that the reagent in a DMF solution (approximately 0.70 M) exhibits no decomposition when stored at temperatures up to 50 °C. nih.govbeilstein-journals.org Gradual degradation is observed at 80 °C, with about 50% decomposition after 4 hours and nearly complete decomposition after 12 hours. nih.govbeilstein-journals.org At 100 °C, the reagent decomposes almost completely within 2 hours. nih.govbeilstein-journals.org

This high thermal stability allows for the long-term storage of the reagent. It has been reported that a DMF solution of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide can be stored in a refrigerator for at least 1.5 years without significant degradation. nih.govbeilstein-journals.orgnih.gov This stability is a key feature that enhances its practicality and utility in synthetic organic chemistry.

| Temperature (°C) | Time (h) | Recovery (%) |

|---|---|---|

| ≤ 50 | - | 100 |

| 80 | 4 | ~50 |

| 80 | 12 | ~4 |

| 100 | 2 | 8 |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are pivotal in forming carbon-carbon and carbon-heteroatom bonds, with this compound serving as a valuable substrate. The differing chemical environments of the bromine substituents enable selective functionalization, which is crucial for constructing complex fluorinated molecules.

Copper-Mediated Cross-Coupling with Aromatic Iodides and Acyl Chlorides

Copper-catalyzed cross-coupling is a widely utilized method for creating aryl–fluoroalkyl bonds. These reactions typically involve a Cu(I)/Cu(III) catalytic cycle. A key challenge in these transformations is the oxidative addition of the aryl halide to the copper center, which is often slow for less reactive aryl bromides and chlorides compared to aryl iodides.

In the context of this compound, its derivatives can participate in coupling reactions with various electrophiles. An organozinc reagent, formed by the selective insertion of zinc at the C(sp³)–Br bond of the parent compound, readily undergoes cross-coupling with acyl chlorides and iodoarenes. This transformation provides a reliable route to CF2CF2-containing organic molecules in good yields. The reaction of this organozinc intermediate with electrophiles like acyl chlorides or iodoarenes highlights its utility in building complex molecular frameworks.

Below is a table summarizing the outcomes of these coupling reactions.

| Electrophile | Coupling Partner | Product | Yield |

| Acyl Chlorides | (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide | CF2CF2-containing ketones | Good |

| Iodoarenes | (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide | CF2CF2-substituted aromatics | Good |

This interactive table presents data on the cross-coupling reactions of the organozinc derivative.

Suzuki-Miyaura Cross-Coupling at C(sp²)-Br Sites

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, typically employing a palladium catalyst to couple an organoboron compound with a halide. For derivatives of this compound that have been functionalized at the C(sp³)-position, the remaining bromine atom on the sp² carbon is available for further reactions.

Research has demonstrated that Suzuki-Miyaura cross-coupling reactions at the C(sp²)–Br site of these CF2CF2-substituted products proceed in good to excellent yields. This sequential coupling strategy, where the C(sp³)–Br bond is addressed first, followed by the C(sp²)–Br bond, allows for the controlled and stepwise introduction of different substituents.

A general procedure for such a Suzuki-Miyaura reaction involves reacting the brominated substrate with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate.

| Substrate | Boronic Acid | Catalyst | Base | Yield |

| C(sp²)-Br Derivative | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Good to Excellent |

This interactive table outlines the typical conditions for Suzuki-Miyaura cross-coupling at the C(sp²)-Br site.

Site-Selective Reactions and Regiochemical Control

The ability to selectively functionalize one of the two bromine atoms in this compound is a key aspect of its chemistry. The difference in reactivity between the vinylic C(sp²)-Br bond and the allylic C(sp³)-Br bond allows for precise regiochemical control.

A significant breakthrough in controlling this selectivity is the use of a zinc-silver alloy. Treating this compound with a Zn-Ag alloy in acetonitrile (B52724) leads to the selective insertion of zinc at the terminal C(sp³)–Br site. This process yields the corresponding (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide in high yield, leaving the C(sp²)-Br bond intact for subsequent transformations. This organozinc reagent is thermally stable and can be easily handled, making it a practical intermediate for further synthetic applications. This site-selective generation of the organometallic intermediate is a powerful strategy for ensuring that subsequent cross-coupling reactions occur exclusively at the desired position.

Other Transformative Reactions

Beyond metal-catalyzed cross-coupling, this compound and its precursors can undergo other valuable transformations.

Formation of Lithium Acetylides from Tribromotetrafluorobutane

The synthesis of fluorinated alkynes is an important goal in organic synthesis, and polyhalogenated alkanes can serve as precursors to these structures. While not a direct reaction of this compound, a related tribromotetrafluorobutane can conceptually be transformed into a lithium acetylide. This process would typically involve a double dehydrohalogenation reaction initiated by a strong base, such as butyllithium (B86547) (BuLi).

The reaction sequence would likely proceed as follows:

First Dehydrohalogenation: The tribromo-precursor reacts with one equivalent of a strong base to eliminate a molecule of hydrogen bromide (HBr), yielding a dibromoalkene.

Second Dehydrohalogenation: A second equivalent of base removes another molecule of HBr, resulting in the formation of a bromoalkyne.

Lithium-Halogen Exchange: The resulting bromoalkyne can then react with an organolithium reagent like BuLi, where the bromine atom is exchanged for a lithium atom, generating the final lithium acetylide. This acetylide can then be used as a potent nucleophile in various other synthetic transformations.

Nucleophilic Additions and Electrophilic Substitutions

The electronic properties of this compound make its double bond susceptible to specific types of reactions. The presence of the strongly electron-withdrawing tetrafluoroethyl group (-CF2-CF2Br) renders the alkene electron-deficient. This electronic feature makes the double bond particularly susceptible to attack by nucleophiles. In such reactions, a nucleophile would preferentially attack the terminal carbon of the double bond.

Conversely, the double bond can also undergo electrophilic addition, a characteristic reaction of alkenes. In this two-step mechanism, the pi electrons of the alkene first attack an electrophile, such as a proton from a haloacid (H-X). This forms a carbocation intermediate, which is then attacked by the nucleophilic anion (X⁻) to yield the final addition product. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (e.g., hydrogen) adds to the carbon that is already bonded to more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Preparation of Fluoro-olefins via Dehydrohalogenation

The synthesis of fluoro-olefins through dehydrohalogenation is a fundamental and widely employed strategy in organofluorine chemistry. This elimination reaction involves the removal of a hydrogen halide (HX, where X is a halogen) from a saturated haloalkane precursor, resulting in the formation of a carbon-carbon double bond. The regioselectivity and stereoselectivity of the reaction are influenced by several factors, including the nature of the substrate, the choice of base, and the reaction conditions. In the context of preparing this compound, this methodology would conceptually involve the dehydrobromination of a suitable tribromotetrafluorobutane precursor.

A plausible synthetic pathway commences with a precursor such as 1,2,4-tribromo-3,3,4,4-tetrafluorobutane. The treatment of this substrate with a base would initiate the elimination of a hydrogen atom from the C1 carbon and a bromine atom from the C2 carbon, leading to the formation of the desired vinyl group in this compound.

The reaction is typically carried out in the presence of a strong base, which abstracts a proton, facilitating the subsequent elimination of the bromide ion. Common bases employed for such transformations include alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), often in an alcoholic solvent to enhance its basicity and to act as a solvent for the reactants. Other non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Hünig's base (N,N-diisopropylethylamine) can also be effective, particularly when substrate sensitivity is a concern. beilstein-journals.orgnih.gov

The efficiency of the dehydrohalogenation can be significantly affected by the reaction temperature and the choice of solvent. Ethereal solvents or polar aprotic solvents are often utilized. For instance, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane to yield 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene has been successfully achieved using alcoholic potassium hydroxide. beilstein-journals.org This precedent suggests that similar conditions would be applicable for the synthesis of this compound from its corresponding tribromo- precursor.

Detailed research findings on analogous dehydrohalogenation reactions of polyhalogenated butanes provide insight into the expected reaction parameters. The following table summarizes typical conditions and outcomes for such transformations, which can be extrapolated to the synthesis of the target compound.

| Entry | Substrate | Base (equiv.) | Solvent | Conditions (°C/h) | Conversion (%) | Product |

|---|---|---|---|---|---|---|

| 1 | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | iPr2NEt (1) | Et2O | 20/18 | 95 | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 2 | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | DBU (1) | Et2O | 20/1 | 95 | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 3 | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | KOH (1.3) | H2O | 20/2 | 100 | 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 4 | 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | KOH (1.3) | H2O | 20/2 | Not Specified | 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |

The data from related syntheses indicate that high conversions can be achieved under relatively mild conditions. nih.gov The choice of a strong, yet non-nucleophilic base is crucial to favor the elimination pathway over potential substitution reactions. The successful application of these methodologies to various fluorinated butanes underscores the viability of dehydrohalogenation as a key step in the synthesis of complex fluoro-olefins like this compound.

Advanced Characterization and Spectroscopic Analysis in the Context of Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination and purity analysis of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive dataset for unambiguous characterization.

The characterization of fluorinated organic compounds heavily relies on multinuclear NMR spectroscopy. nih.govsemanticscholar.org For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (=CH₂) and the lone proton on the adjacent carbon. The chemical shifts and coupling constants (J-couplings) between these protons would be indicative of their chemical environment and spatial relationship.

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be influenced by the attached halogens (bromine and fluorine), with the carbon atoms bonded to fluorine showing characteristic shifts and C-F couplings.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. nih.govstanford.edu The ¹⁹F NMR spectrum of this compound would be expected to show distinct signals for the two pairs of non-equivalent fluorine atoms (-CF₂- and -CF₂Br). The chemical shifts and F-F and H-F coupling constants are crucial for confirming the structure. nih.gov

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | =CH₂ | 5.8 - 6.5 | Multiplet | JH-H, JH-F |

| ¹³C | C1 (=CH₂) | ~120 | Triplet (due to C-F coupling) | ²JC-F |

| ¹³C | C2 (-CBr=) | ~135 | Triplet (due to C-F coupling) | ²JC-F |

| ¹³C | C3 (-CF₂-) | ~110-120 | Triplet of triplets (due to C-F couplings) | ¹JC-F, ²JC-F |

| ¹³C | C4 (-CF₂Br) | ~105-115 | Triplet (due to C-F coupling) | ¹JC-F |

| ¹⁹F | -CF₂- | -100 to -120 | Multiplet | JF-F, JF-H |

| ¹⁹F | -CF₂Br | -60 to -80 | Multiplet | JF-F, JF-H |

While 1D NMR provides fundamental structural information, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming connectivity and elucidating the specific isomeric form of complex molecules. modgraph.co.uk For a compound like this compound, these techniques would be crucial to confirm the placement of the bromine atoms and the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. While less critical for this specific acyclic structure, it can be useful in determining preferred conformations in solution.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a calibration curve, provided a certified internal standard is used. To determine the reaction yield of this compound, a known amount of an internal standard (a compound with a known concentration and a simple NMR spectrum that does not overlap with the analyte's signals) would be added to the reaction mixture. By comparing the integral of a specific resonance of the analyte with the integral of a resonance of the internal standard, the exact amount of the product can be calculated, leading to a precise determination of the reaction yield. nih.gov

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. nih.gov Due to the presence of two bromine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. nist.gov

| Fragment Ion | Formula | Expected m/z | Significance |

|---|---|---|---|

| [M]⁺ | [C₄H₂Br₂F₄]⁺ | 288, 290, 292 | Molecular ion with characteristic Br₂ isotopic pattern |

| [M-Br]⁺ | [C₄H₂BrF₄]⁺ | 209, 211 | Loss of a bromine atom |

| [M-CF₂Br]⁺ | [C₃H₂BrF₂]⁺ | 159, 161 | Cleavage of the C-C bond |

| [CF₂Br]⁺ | [CF₂Br]⁺ | 129, 131 | Fragment corresponding to the bromodifluoromethyl group |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. chemicalbook.com Chiral HPLC, specifically, is used to separate enantiomers (non-superimposable mirror images) of chiral compounds. researchgate.netsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. In the context of this compound, GC-MS serves as a primary method for assessing sample purity and determining the ratio of any potential isomers.

The gas chromatography component separates compounds based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. Compounds with different boiling points and polarities travel through the column at different rates, resulting in their elution at distinct retention times. This separation is crucial for distinguishing the target compound from starting materials, byproducts, or degradation products.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. The mass-to-charge ratio (m/z) of the parent molecular ion confirms the compound's molecular weight, while the fragmentation pattern reveals structural information. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for two bromine atoms (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes) and fragment ions corresponding to the loss of bromine, fluorine, or fluorocarbon moieties.

While GC-MS data alone can be insufficient for the definitive differentiation of certain isomers without analytical standards, it is a critical tool for their initial identification and quantification. psu.edu The analysis of isomeric compounds, such as those of tetrabromocyclohexane, demonstrates the utility of GC-MS in separating and detecting individual isomers present in a mixture, even at trace levels. psu.edu

The following table illustrates the type of data that would be obtained from a GC-MS analysis to assess the purity of a hypothetical sample of this compound.

| Peak No. | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) | Tentative Identification |

|---|---|---|---|---|

| 1 | 5.8 | [Impurity-specific fragments] | 1.5 | Unidentified Impurity |

| 2 | 7.2 | [M]+, [M-Br]+, [M-Br₂]+, [CF₂Br]+ | 98.0 | This compound |

| 3 | 8.1 | [Isomer-specific fragments] | 0.5 | Positional Isomer Impurity |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wordpress.com This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. libretexts.org For a novel or complex compound like this compound, X-ray crystallography would provide invaluable data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

The process involves growing a high-quality single crystal of the compound, which is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure, yielding a detailed model of the atomic arrangement in the crystal lattice.

While a specific crystal structure for this compound is not available in the cited literature, the analysis of other brominated organic compounds illustrates the type of detailed structural information that can be obtained. For example, the crystal structure of 2,4-dibromothiazole (B130268) has been determined, providing precise data on its unit cell and molecular geometry. researchgate.net Similarly, studies on other complex brominated molecules reveal how intermolecular forces, such as halogen bonding, dictate the packing of molecules in the solid state. nih.gov

The data table below presents crystallographic parameters for 2,4-dibromothiazole as an example of the information yielded by an X-ray crystallographic study. researchgate.net This data is provided for illustrative purposes to demonstrate the outputs of the technique.

| Parameter | Value |

|---|---|

| Empirical Formula | C₃HBr₂NS |

| Formula Weight | 242.93 |

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| Unit Cell Dimensions | a = 6.700 (10) Å |

| b = 16.21 (3) Å | |

| c = 5.516 (8) Å | |

| Volume | 598.2 (19) ų |

| Z (Molecules per unit cell) | 4 |

Theoretical and Computational Studies on 2,4 Dibromo 3,3,4,4 Tetrafluorobut 1 Ene and Its Fluorinated Analogues

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for elucidating the mechanisms of complex reactions and predicting their selectivity. While specific DFT studies on the reactions of 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its reactivity by drawing parallels with studies on analogous halogenated alkenes.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies, which are crucial for determining reaction rates and predicting the most favorable reaction pathways. For a molecule like this compound, with its vinyl and allylic bromine atoms and electron-withdrawing tetrafluoroethyl group, DFT can be employed to investigate a variety of reactions, including nucleophilic substitution, elimination, and addition reactions.

For instance, in the context of cross-coupling reactions, which are vital for forming carbon-carbon bonds, DFT can predict the site-selectivity of the reaction. nih.gov In polyhalogenated compounds, the relative reactivity of different carbon-halogen bonds can be assessed by calculating their bond dissociation energies (BDEs). For this compound, DFT could be used to determine whether the vinylic C-Br bond at the 2-position or the allylic C-Br bond at the 4-position is more susceptible to oxidative addition by a transition metal catalyst, a key step in many cross-coupling cycles. nih.gov Such computational insights are invaluable for designing synthetic strategies that selectively functionalize one position over the other.

Furthermore, DFT studies on the hydrofluorination of alkenes have revealed the involvement of radical and carbocationic intermediates, with the reaction pathway being dependent on the alkene's structure. nih.gov Similar computational investigations on this compound could elucidate the mechanism of addition reactions across the double bond, considering the electronic effects of the bromine and fluorine substituents.

Table 1: Representative Applications of DFT in Analyzing Halogenated Alkene Reactivity

| Reaction Type | Investigated Aspect | Potential Insights for this compound |

| Cross-Coupling | Site-selectivity | Prediction of preferential reaction at the C2 (vinylic) or C4 (allylic) bromine. |

| Hydrofluorination | Reaction Mechanism | Elucidation of radical vs. ionic pathways for addition reactions. nih.gov |

| Nucleophilic Substitution | Transition State Analysis | Determination of activation barriers for substitution at the allylic position. |

Modeling of Intermolecular Interactions and Phase Behavior

The physical properties of a substance, such as its boiling point, solubility, and phase behavior, are governed by the nature and strength of its intermolecular interactions. For halogenated compounds like this compound, these interactions can be complex, involving dipole-dipole forces, London dispersion forces, and potentially halogen bonding.

Computational modeling provides a means to quantify these interactions and predict the macroscopic properties of the compound. While specific molecular dynamics or Monte Carlo simulations for this compound are not readily found, the methodologies applied to similar fluorinated and halogenated molecules can be considered.

For example, molecular dynamics simulations can be used to model the behavior of a large ensemble of molecules, providing insights into the liquid structure, transport properties, and phase transitions. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For fluorinated and brominated compounds, these force fields need to accurately capture the electrostatic and van der Waals interactions, including the anisotropic nature of charge distribution around the halogen atoms, which is crucial for describing halogen bonding.

The crystal structure of a related compound, 4,4-dibromo-1-(3,4-dimethoxyphenyl)-2-azabuta-1,3-diene-1-carbonitrile, reveals the importance of intermolecular halogen bonds (C—Br⋯O and C—Br⋯Br—C) and π–π stacking interactions in the solid state. nih.gov Similar interactions would be expected to play a role in the condensed-phase behavior of this compound. Computational models could be used to explore the strength and geometry of these potential interactions.

Table 2: Key Intermolecular Interactions and Their Potential Influence on Phase Behavior

| Interaction Type | Description | Potential Effect on this compound |

| Dipole-Dipole | Attraction between permanent molecular dipoles. | Contributes to higher boiling points and influences solubility in polar solvents. |

| London Dispersion | Temporary fluctuating dipoles, significant for heavy atoms like bromine. | A major contributor to the overall intermolecular attraction, increasing with molecular size. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Can lead to specific molecular arrangements in the solid state and influence miscibility with other compounds. |

Conformational Analysis and Stereochemical Investigations

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its reactivity and physical properties. For a flexible molecule like this compound, rotation around the C2-C3 single bond can lead to various conformers with different energies and populations.

Computational methods, particularly quantum mechanical calculations, are well-suited for exploring the conformational landscape of a molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the energy barriers to rotation and the relative stabilities of the different staggered and eclipsed conformations.

Drawing an analogy to the conformational analysis of butane (B89635), one can anticipate several key conformations for this compound when viewing along the C2-C3 bond. libretexts.orgyoutube.com These would include staggered conformations (gauche and anti) and eclipsed conformations. The relative energies of these conformers would be determined by a combination of steric hindrance between bulky groups (the vinyl bromide and the dibromotetrafluoroethyl group) and electronic interactions, such as hyperconjugation and dipole-dipole interactions.

A computational study on 3-substituted 1-butenes has shown a significant dependence of optical rotation on the C=C-C-C torsional angle, highlighting the importance of conformational preferences. nih.gov For this compound, computational analysis could predict the most stable conformer and the energy barriers between different conformations. This information is crucial for understanding its spectroscopic properties and its behavior in stereoselective reactions.

Furthermore, theoretical calculations can be used to predict rotational barriers around single bonds. For instance, studies on biphenyls have used DFT to calculate the energy required to rotate one phenyl ring relative to the other. biomedres.usbiomedres.us A similar approach could be applied to determine the rotational barrier around the C2-C3 bond in this compound, providing insight into its dynamic behavior.

Table 3: Anticipated Conformational Analysis Data from Computational Studies

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Expected Relative Energy | Key Interactions |

| Anti | ~180° | Likely the most stable | Minimal steric hindrance between the largest groups. |

| Gauche | ~60° / ~300° | Higher in energy than anti | Steric repulsion between the vinyl and tetrafluoroethyl groups. |

| Eclipsed | 0°, 120°, 240° | Highest in energy | Significant torsional and steric strain. |

Applications and Advanced Research Trajectories of 2,4 Dibromo 3,3,4,4 Tetrafluorobut 1 Ene in Material Science and Bioactive Molecule Synthesis

Medicinal Chemistry and Drug Design

The introduction of fluorine into organic molecules can significantly alter their biological properties. This has made organofluorine compounds, including derivatives of 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene, valuable in medicinal chemistry and drug design. The unique steric and electronic properties of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Synthesis of Fluorinated Pharmaceuticals and Analogs

The tetrafluoroethylene (B6358150) (CF2CF2) moiety, derivable from this compound, is a key structural component in a variety of organic molecules with unique biological activities. nih.gov The synthesis of fluorinated pharmaceuticals often involves the strategic incorporation of fluorine atoms to modulate a drug's pharmacokinetic and pharmacodynamic profiles.

Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, which can in turn affect how a drug interacts with its biological target. nih.gov Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, leading to a longer half-life and improved therapeutic efficacy.

Research has demonstrated that the presence of fluorine can lead to enhanced biological profiles through additional hydrogen bonding interactions with receptors. mdpi.com The development of efficient synthetic methods to create CF2CF2-containing organic molecules from readily available fluorinated substrates is an area of ongoing research. nih.gov

Development of Biologically Active Fluorinated Sugars and Nucleosides

Fluorinated sugars and nucleosides are a critical class of compounds in the development of antiviral and anticancer agents. mdpi.com The incorporation of fluorine into the sugar moiety of a nucleoside can significantly impact its biological activity. This compound serves as a precursor for the synthesis of tetrafluorinated ribose moieties, which can then be coupled with various nucleobases. nih.gov

For instance, novel 2′,2′,3′,3′-tetrafluorinated nucleoside analogs have been synthesized and evaluated for their antiviral properties against a range of DNA and RNA viruses, including HIV, HBV, HCV, Ebola, and Zika viruses. nih.gov The synthesis of these analogs often involves coupling a tetrafluoro ribose moiety with protected nucleobases under Mitsunobu conditions. nih.gov

The introduction of fluorine at the 2'-position of the ribose ring has been shown to enhance the antiviral activity of nucleoside analogs. mdpi.com This has led to the development of several widely prescribed drugs. The enzymatic metabolic stability of the glycosidic bond in nucleosides can also be improved by the presence of a fluorine atom. mdpi.com

Table 1: Examples of Fluorinated Nucleoside Analogs and Their Therapeutic Area

| Compound | Therapeutic Area | Reference |

| (-)-FTC (Emtricitabine) | HIV | nih.gov |

| Gemcitabine | Cancer | nih.gov |

| Sofosbuvir | Hepatitis C Virus (HCV) | nih.gov |

| FIAC (Fialuridine) | Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV) | nih.gov |

| FEAU (Fosfocytosine) | HSV, Varicella Zoster Virus (VZV) | nih.gov |

| FMAU (Clevudine) | HBV | nih.gov |

Impact of Halogenation on Biological Activity and Selectivity

The introduction of halogen atoms, such as bromine and fluorine, into a molecule can significantly influence its biological activity and selectivity. researchgate.netresearchgate.net Halogenation can affect a molecule's hydrophobicity, which in turn can facilitate its transport across cell membranes and improve its binding to hydrophobic pockets in target proteins. researchgate.net

Studies have shown that the incorporation of halogen substituents can lead to enhanced metabolic stability and electronegativity, conferring advantages to the biophysical and chemical properties of the compounds. researchgate.net The presence of halogen atoms can also introduce the potential for halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a drug to its target.

In drug design, "bromination" has been explored as a strategy to increase therapeutic activity and favorably affect a drug's metabolism and duration of action. ump.edu.pl However, the introduction of bromine can also lead to increased toxic effects and accumulation in the organism. ump.edu.pl The specific impact of halogenation is highly dependent on the position and number of halogen atoms within the molecular structure.

Research in Antiviral Agents

The quest for novel antiviral agents is a continuous effort in medicinal chemistry, and fluorinated compounds have shown significant promise in this area. mdpi.com this compound is a valuable starting material for the synthesis of novel fluorinated nucleoside analogs with potential antiviral activity. nih.gov

For example, 2′,2′,3′,3′-tetrafluorinated nucleoside analogs and their phosphoramidate (B1195095) prodrugs have been synthesized and evaluated against a panel of viruses. nih.gov While some of these compounds have demonstrated attractive antiviral profiles, issues of toxicity can sometimes limit their clinical utility. nih.gov

Research has shown that 2'-β-fluoro nucleoside analogs exhibit potent activities against a variety of viruses, including herpes simplex virus (HSV), hepatitis B virus (HBV), varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr virus (EBV). nih.gov The development of new synthetic methodologies for fluoro-containing nucleosides continues to be an important area of research in the pursuit of more effective and less toxic antiviral therapies. mdpi.com

Functional Materials Development

Beyond its applications in medicinal chemistry, this compound and its derivatives are also utilized in the development of advanced functional materials. The unique properties imparted by the tetrafluoroethylene moiety are leveraged in the creation of materials with specific optical and electronic characteristics. nih.gov

Liquid Crystals and Liquid Crystalline Phases

Molecules containing fluoroalkylene scaffolds, particularly the tetrafluoroethylene (CF2CF2) group, are of interest in the field of liquid crystals. nih.gov The incorporation of a terminal perfluorocarbon chain into a molecule can induce stiffening, which promotes a lamellar packing arrangement and contributes to the stability of smectic liquid crystalline phases. beilstein-journals.org

The synthesis of liquid crystalline materials often involves the design of molecules with a rigid core and flexible terminal chains. The introduction of fluorinated segments can significantly influence the mesomorphic properties of these materials. researchgate.net For example, the segregation of hydrocarbon and semiperfluorocarbon chains in tricatenar mesogens can lead to a doubling of the lamellar spacing in the smectic C phase. researchgate.net

Research has explored the synthesis and characterization of various liquid crystalline compounds incorporating fluorinated moieties, investigating their phase transitions and thermal behavior using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). beilstein-journals.orgmdpi.com The development of new liquid crystalline materials with tailored properties is an active area of research with potential applications in displays and other optoelectronic devices.

Light-Emitting and Fluorescence Materials

While direct applications of this compound in the synthesis of light-emitting and fluorescent materials are not extensively documented, its potential can be inferred from the established roles of similar molecules. Dibromo monomers are widely utilized as building blocks in the synthesis of semiconducting polymers through cross-coupling reactions, forming the basis for materials used in Organic Light-Emitting Diodes (OLEDs). ossila.com The presence of two bromine atoms in this compound allows it to function as a monomer in polymerization reactions like Suzuki or Stille couplings, which are fundamental to creating conjugated polymer backbones responsible for light emission.

The incorporation of its tetrafluoroethylene segment could impart desirable properties to the resulting polymers, such as enhanced thermal stability and specific electronic characteristics, which are critical for the performance and longevity of OLED devices. Research into new building blocks for light-emitting polymers is an ongoing field, and fluorinated monomers like this compound represent a promising trajectory for creating next-generation materials. researchgate.netresearchgate.net

Semiconducting Materials

The utility of dibromo monomers is well-established in the synthesis of semiconducting polymers for applications in organic electronics, including OLEDs and Organic Field-Effect Transistors (OFETs). ossila.com These monomers are crucial for constructing the π-conjugated systems that enable charge transport. This compound fits the structural profile of a monomer that could be integrated into such polymers.

Its two bromine atoms provide the necessary handles for step-growth polymerization via cross-coupling reactions. The fluorinated core of the molecule can lower the LUMO (Lowest Unoccupied Molecular Orbital) level of the resulting polymer, a common strategy for developing n-type semiconducting materials. Although specific polymers synthesized directly from this compound are not detailed in current literature, its potential as a specialty monomer for tuning the electronic and physical properties of semiconducting materials remains a significant area for future research.

Polymer Chemistry and Elastomer Production

The dual reactivity of this compound, stemming from its double bond and two bromine atoms, makes it a valuable precursor in polymer science, particularly in the production of high-performance fluorinated elastomers.

As a polymer precursor, this compound offers multiple functionalities. The vinyl group can participate in radical polymerization, allowing for its incorporation into a growing polymer chain. Simultaneously, the bromine atoms, particularly the more reactive allylic C(sp³)–Br bond, can serve as sites for grafting, cross-linking, or post-polymerization modification. This multifunctional nature allows for the design of complex polymer architectures such as branched or network polymers. Its structural analog, 4-Bromo-3,3,4,4-tetrafluorobut-1-ene, is known to undergo radical copolymerization, indicating the reactivity of the vinyl group in this class of fluorinated alkenes. researchgate.net

In the production of fluoroelastomers, cure-site monomers are incorporated in small amounts into the polymer backbone to provide reactive sites for cross-linking (vulcanization). The bromine atoms in this compound serve as excellent cure sites for peroxide-based vulcanization systems. During this process, the peroxide initiator abstracts a bromine atom, generating a radical on the polymer chain which can then react with other chains to form a durable, cross-linked network.

Compounds like 4-bromo-3,3,4,4-tetrafluorobutene-1 are noted as preferred cure site monomers for improving the properties of materials such as perfluorinated ether rubber. google.comgmchemic.com The incorporation of such monomers via their vinyl group during polymerization introduces reactive bromine sites along the fluoroelastomer chain, which are essential for achieving a robust peroxide cure.

Advanced Reagents in Organic Synthesis

Beyond polymer science, this compound is a key precursor for preparing highly functionalized organometallic reagents used in complex bond-forming reactions.

A significant application of this compound is in the selective formation of organozinc reagents. Research has shown that when this compound is treated with a zinc-silver alloy, zinc insertion occurs selectively at the more reactive terminal C(sp³)–Br bond, leaving the vinylic C(sp²)–Br bond untouched. researchgate.netresearchgate.net This reaction yields the corresponding (3-bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide.

This organozinc reagent is noted to be thermally stable and can be easily handled. researchgate.net Organozinc reagents are powerful tools in organic synthesis, primarily used for forming new carbon-carbon bonds through cross-coupling reactions (e.g., Negishi coupling). sigmaaldrich.com The resulting reagent from this compound is a valuable building block, as it contains a nucleophilic carbon attached to a tetrafluoroethyl group, a vinylic bromide, and a terminal double bond, offering multiple points for subsequent chemical transformations.

Precursors to Fluorinated Allenes

Fluorinated allenes are a significant class of compounds in medicinal and materials chemistry. Their synthesis is a subject of ongoing research, with various methods being developed from different fluorinated precursors. However, a review of available research literature does not indicate that this compound is a commonly utilized or documented precursor for the synthesis of fluorinated allenes. Existing studies on fluorinated allene (B1206475) synthesis tend to focus on other starting materials, such as hexafluorobut-2-enes. Therefore, there is no established research to detail the specific pathways or reaction conditions for the conversion of this compound to fluorinated allenes.

Synthesis of Complex Fluorinated Alkenes via Stereoselective Cross-Metathesis

Stereoselective cross-metathesis is a powerful tool in modern organic synthesis for the formation of carbon-carbon double bonds with high stereocontrol. The application of this methodology to fluorinated alkenes is of great interest for the construction of complex, fluorine-containing molecules. Despite the importance of this reaction class, there is no specific information available in the reviewed scientific literature on the use of this compound as a substrate in stereoselective cross-metathesis reactions.

Research in the cross-metathesis of fluoroalkenes is an area of active development, with challenges and progress reported for various substrates. researchgate.netresearchgate.net General strategies for the synthesis of trisubstituted alkenyl fluorides often involve other starting materials and catalysts. nih.govspringernature.comnih.gov While one study notes that this compound can be synthesized from 4-bromo-3,3,4,4-tetrafluorobut-1-ene and used to form a zinc reagent, this does not pertain to a cross-metathesis reaction. researchgate.netresearchgate.net

Due to the lack of specific research data, a data table detailing reaction conditions, catalysts, and outcomes for the stereoselective cross-metathesis of this compound cannot be provided.

Environmental and Toxicological Research Considerations

Environmental Fate and Persistence of Fluorinated Compounds

Organofluorine compounds are characterized by the presence of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. researchgate.netwikipedia.org This inherent strength confers significant stability, leading to the high environmental persistence of many fluorinated substances. ucd.ienumberanalytics.com Once released, these compounds can accumulate in soil, water, and air, potentially causing long-term environmental effects. numberanalytics.commdpi.com

The degradation of fluorinated compounds can occur through mechanisms such as hydrolysis, photolysis, and microbial action, though these processes are often slow. numberanalytics.com Microbial degradation, a key pathway for many organic pollutants, is particularly challenging for highly fluorinated molecules. nih.gov Often, biodegradation does not proceed via direct cleavage of the C-F bond but is initiated at other, weaker points in the molecule. mdpi.com For instance, less fluorinated compounds can exhibit complex metabolic behaviors, sometimes degrading into more persistent perfluoroalkyl substances (PFAS). nih.gov The stability of fluorinated compounds means they can undergo long-range atmospheric transport, leading to their detection in remote global regions, far from their sources. dioxin20xx.org

Many heavily fluorinated chemicals, such as perfluorooctane (B1214571) sulfonate (PFOS), are recognized as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and toxicity. societechimiquedefrance.frnih.gov While the double bond in an alkene like 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene offers a site for chemical reaction, the tetrafluoroethyl group suggests a high degree of chemical stability and, consequently, environmental persistence.

Atmospheric Lifetimes of Various Fluorinated Gas Classes

| Compound Class | Example Compound | Typical Atmospheric Lifetime | Primary Environmental Concern |

|---|---|---|---|

| Perfluorocarbons (PFCs) | Carbon tetrafluoride (CF₄) | > 2,000 years nih.govutoronto.ca | High Global Warming Potential (GWP) societechimiquedefrance.fr |

| Chlorofluorocarbons (CFCs) | Trichlorofluoromethane (CFC-11) | ~50 years | Ozone Depletion, High GWP wikipedia.org |

| Hydrofluorocarbons (HFCs) | HFC-134a | ~13.4 years fluorocarbons.org | High GWP wikipedia.org |

| Hydrofluoroolefins (HFOs) | HFO-1234yf | Days fluorocarbons.orgresearchgate.net | Lower GWP, atmospheric degradation products |

Toxicological Profiles of Halogenated Alkenes

Halogenated alkenes are a class of compounds known for their potential to induce toxicity in various organ systems. researchgate.net A primary mechanism underlying their toxicity involves metabolic activation, or bioactivation, into highly reactive intermediates. oup.com This process can be mediated by enzymes such as cytochrome P450 or through conjugation with glutathione. nih.govproquest.com

A well-documented pathway for the toxicity of certain haloalkenes, particularly those with chlorine, is glutathione-dependent bioactivation. nih.gov This process involves the formation of a cysteine conjugate, which is then metabolized by the enzyme cysteine-conjugate β-lyase, primarily in the kidneys, to produce a reactive thiol that can cause cellular damage. nih.govnih.gov This mechanism is a significant contributor to the nephrotoxicity (kidney toxicity) observed with compounds like trichloroethylene (B50587) and tetrachloroethylene. nih.govnih.gov

In addition to kidney damage, the liver is another primary target for toxicity from halogenated hydrocarbons. proquest.com Exposure can lead to effects ranging from fatty degeneration to hepatocellular death. proquest.com Some halogenated hydrocarbons have been shown to be mutagenic and carcinogenic in animal studies. oup.comnih.gov For example, 1,2-Dibromoethane is known to cause stomach tumors in rats and mice, while trichloroethylene has been shown to increase the incidence of hepatocellular carcinomas in mice. nih.gov The electrophilicity of these compounds and their ability to form free radical species are considered key determinants of their toxic potential, which can include inducing lipid peroxidation and causing chromosomal damage. nih.gov The presence of multiple halogen atoms, such as both bromine and fluorine in this compound, can result in complex metabolic pathways and toxicological profiles.

Toxicological Summary of Selected Halogenated Hydrocarbons

| Compound | Primary Target Organ(s) | Key Toxicological Endpoints |

|---|---|---|

| 1,2-Dibromoethane | Stomach, Liver, Kidney nih.gov | Carcinogenicity (stomach tumors), reproductive toxicity nih.gov |

| Trichloroethylene | Kidney, Liver, Central Nervous System nih.govnih.gov | Nephrotoxicity, Carcinogenicity (liver tumors in mice) nih.govnih.gov |

| Tetrachloroethylene | Liver, Kidney nih.govnih.gov | Hepatocellular carcinomas in mice nih.gov |

| Carbon Tetrachloride | Liver, Kidney proquest.com | Hepatotoxicity (fatty degeneration, necrosis), Carcinogenicity proquest.comnih.gov |

| Halothane | Liver wikipedia.org | Hepatotoxicity (halothane hepatitis) wikipedia.org |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves halogenation of fluorinated alkene precursors. For example, bromination of 3,3,4,4-tetrafluorobut-1-ene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure). Optimization may involve varying catalysts (e.g., AIBN for radical reactions), temperature (40–80°C), and solvent polarity (e.g., CCl₄ or DCM) to maximize yield and regioselectivity .

- Characterization : Confirm product purity via GC-MS or HPLC, and monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : ¹⁹F NMR is critical for identifying fluorine environments, while ¹H NMR resolves proton signals adjacent to bromine and fluorine atoms. ¹³C NMR helps confirm carbon backbone integrity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments).

- FTIR : Detects C-F (1000–1300 cm⁻¹) and C-Br (500–700 cm⁻¹) stretches .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).

- Avoid contact with skin/eyes due to potential halogen toxicity.

- Store in airtight, light-resistant containers at ≤4°C to prevent decomposition.

- Follow disposal protocols for halogenated waste, as per institutional and EPA guidelines .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for Suzuki-Miyaura or Heck couplings. Focus on bromine’s leaving-group propensity and fluorine’s electron-withdrawing effects.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Benchmarking : Compare computational results with experimental yields from palladium-catalyzed reactions .

Q. What are the challenges in analyzing conflicting data regarding the environmental persistence of this compound, and how can they be resolved?

- Methodology :

- Degradation Studies : Conduct hydrolysis (pH 5–9) and photolysis (UV light, 254 nm) experiments. Use GC-MS to identify breakdown products (e.g., fluorinated carboxylic acids).

- Bioaccumulation Assays : Measure logP values to assess lipophilicity and compare with structurally similar bromofluorocarbons (e.g., BDE-15) .

- Data Reconciliation : Apply multivariate analysis to resolve discrepancies between lab-scale and field studies (e.g., soil vs. aquatic degradation rates).

Q. What strategies can be employed to investigate its potential as a monomer in novel fluoropolymers?

- Methodology :

- Polymerization Screening : Test radical (AIBN-initiated) or ionic (anionic/cationic) polymerization in bulk or solution. Monitor molecular weight via GPC.

- Thermal Analysis : Use DSC and TGA to evaluate glass transition (Tg) and decomposition temperatures.

- Material Properties : Measure dielectric constants and chemical resistance (e.g., to acids/bases) for applications in electronics or coatings .

Data Contradiction Analysis Example

Issue : Discrepancies in reported reaction yields for bromination steps.

Resolution :

- Controlled Variables : Standardize solvent purity (e.g., anhydrous DCM vs. technical grade), bromine stoichiometry (1.0–2.0 equiv.), and reaction time (12–24 hrs).

- Statistical Design : Use a factorial experimental design (e.g., 2³ DOE) to isolate critical factors.

- Reproducibility : Cross-validate results across independent labs with shared protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.